molecular formula C10H8BrClN4S B578967 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide CAS No. 16163-53-4

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide

Cat. No.: B578967
CAS No.: 16163-53-4
M. Wt: 331.616
InChI Key: RKODRRLLKWYBIC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide (CAS 16163-53-4) is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the imidazo[2,1-b][1,3,4]thiadiazole class of heterocyclic compounds, which are recognized as a privileged scaffold in drug discovery due to their diverse biological activities . This compound serves as a key intermediate for synthesizing novel molecules with potential anticancer properties. Research indicates that derivatives of this core structure can function as Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors . HIF is a critical transcriptional complex in oxygen homeostasis, and its inhibition can impact processes like angiogenesis, making it a promising target for cancer therapy . Furthermore, related imidazothiadiazole derivatives have demonstrated slight to moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli . The hydrobromide salt form may offer enhanced solubility and stability for research applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S.BrH/c11-7-3-1-6(2-4-7)8-5-15-10(13-8)16-9(12)14-15;/h1-5H,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKODRRLLKWYBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)N)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

The synthesis begins with the preparation of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (S ), a critical intermediate. A mixture of 4-chlorobenzoic acid (50 mmol) and thiosemicarbazide (50 mmol) is refluxed in phosphorus oxychloride (20 mL) at 75°C for 2 hours. The reaction proceeds via cyclodehydration, forming the thiadiazole ring. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with sodium bicarbonate solution, and recrystallized from ethanol. This step typically achieves a yield of 67–74%.

Key Reaction Conditions:

  • Temperature: 75°C

  • Reflux time: 2 hours

  • Solvent: POCl₃ (neat)

Cyclization with Bromoacetyl Derivatives

The intermediate S is then reacted with α-bromoacetophenone derivatives to form the imidazo[2,1-b]thiadiazole core. For example, equimolar quantities of S and 4-chlorophenacyl bromide are refluxed in dry ethanol for 46 hours. The hydrobromide salt forms in situ due to the liberation of HBr during the reaction. The crude product is neutralized with aqueous sodium carbonate, filtered, and recrystallized from ethanol or acetone.

Optimized Parameters:

  • Solvent: Dry ethanol

  • Reflux time: 46 hours

  • Yield: 62–70%

One-Pot Synthesis Using Ionic Liquids

A modified approach employs 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a green solvent and catalyst. In this method, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, phenacyl bromide, and ammonium acetate are heated at 80°C for 8–12 hours. The ionic liquid facilitates both the cyclization and salt formation steps, eliminating the need for volatile organic solvents. The hydrobromide salt is isolated by filtration after cooling and washing with diethyl ether.

Advantages:

  • Reduced reaction time (8–12 hours vs. 46 hours)

  • Higher atom economy (yield: 75–82%)

  • Environmentally benign conditions

Hydrobromide Salt Formation

The hydrobromide form is obtained either in situ during the cyclization step or via post-synthesis acid treatment. For instance, dissolving the free base in hot ethanol and adding concentrated HBr (48%) followed by cooling yields the crystalline hydrobromide salt. The product is filtered and dried under vacuum to prevent hygroscopic degradation.

Characteristic Data:

  • Melting point: 158–160°C (decomposition)

  • Solubility: Sparingly soluble in water, soluble in DMSO/DMF

Analytical Characterization

Spectral Data

  • IR (KBr, cm⁻¹): 1677 (C=N stretch), 1541 (C-N stretch), 793 (C-Cl).

  • ¹H NMR (DMSO-d₆, δ ppm): 8.6 (s, imidazole-H), 7.1–8.2 (m, aromatic-H), 5.2 (s, NH₂).

  • MS (ESI): m/z 346.23 [M+H]⁺, 348.23 [M+H+2]⁺ (chlorine isotope pattern).

Physical Properties

PropertyValue
Molecular FormulaC₁₀H₇BrClN₄S
Molecular Weight346.23 g/mol
Melting Point158–160°C
Rf (TLC, silica gel)0.6 (ethyl acetate/hexane 1:1)

Discussion of Synthetic Challenges

  • Reaction Duration: The extended reflux time (46 hours) in traditional methods poses scalability issues. Switching to ionic liquids or microwave-assisted synthesis could reduce this to 4–6 hours.

  • Byproduct Formation: Neutralizing HBr with sodium carbonate may lead to sodium bromide contamination. Recrystallization from ethanol-DMF mixtures (9:1) improves purity.

  • Hydroscopicity: The hydrobromide salt is hygroscopic, requiring storage in desiccators with anhydrous calcium chloride .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide, exhibit promising anticancer properties.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole significantly decreased the viability of human leukemia cells (HL-60 and U937) and melanoma cells (SK-MEL-1), indicating potential as an anticancer agent .
    • Another investigation showed that these compounds reduced tumor growth in xenograft models and induced apoptosis in cancer cells .
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes compared to control groups .

Antimicrobial Activity

Beyond anticancer properties, this compound also shows antimicrobial activity against various bacterial strains.

Efficacy Against Bacteria

Research has indicated that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 16 to 31.25 μg/mL against various bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeCell Lines/OrganismsObserved EffectsReferences
AnticancerHL-60, U937, SK-MEL-1Decreased viability and induced apoptosis ,
AntimicrobialVarious bacterial strainsInhibition with MIC values between 16–31.25 μg/mL

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes, receptors, or DNA, affecting their function and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Physicochemical Properties

Key structural analogues differ in substituents at positions 2, 5, and 6 of the imidazo[2,1-b][1,3,4]thiadiazole core. A comparative analysis is summarized below:

Compound Name/ID Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR) Biological Activity (IC50/μM) References
6-(4-Chlorophenyl)imidazo[...] hydrobromide 6-(4-ClPh), 2-NH₂·HBr Not reported NH stretch (~3430 cm⁻¹), C=N (~1640 cm⁻¹) Anticancer (specific data pending)
4j (RSC Advances) 6-(4-MeOPh), 2-(4-NO₂Ph), 5-NH-t-Bu 210–211 NH (3428 cm⁻¹), C=N (1642 cm⁻¹) Not reported
4i (RSC Advances) 6,2-bis(4-ClPh), 5-NH-cyclohexyl 223–224 C-N stretch (1336 cm⁻¹) Moderate cytotoxicity
12a (Pharmacological Reports) 6-(Thiophen-3-yl), 3-indole·HBr N/A HR-MS confirmed 0.85–1.70 (pancreatic cancer)
3a (Scientific Reports) 6-(4-ClPh), 2-(4-FPh-isobenzofuran) N/A ¹H NMR: δ 7.2–8.1 (aromatic protons) Antimicrobial activity
4i (Cytotoxicity study) 6-(Coumarin), 2-(4-ClBenzyl) N/A π-stacking interactions (X-ray) Apoptosis induction

Notes:

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 4j) enhance thermal stability (higher melting points), while bulky substituents (e.g., t-Bu in 4j) may sterically hinder interactions with biological targets .
  • Hydrobromide Salts: Compounds like 12a and the title compound exhibit improved aqueous solubility compared to non-salt forms, facilitating in vitro and in vivo testing .

Structural Insights from Crystallography

X-ray studies reveal that planar imidazo-thiadiazole cores facilitate π-stacking (centroid distances ~3.7 Å), which correlates with enhanced DNA intercalation and kinase inhibition . The dihedral angle between the 4-chlorophenyl and core rings in the title compound (~27°) optimizes steric and electronic interactions for target binding .

Biological Activity

6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10H8BrClN4SC_{10}H_{8}BrClN_{4}S. It features an imidazo[2,1-b][1,3,4]thiadiazole core, which is known for its potential therapeutic applications. The presence of the 4-chlorophenyl group enhances its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including those containing the imidazo[2,1-b][1,3,4]thiadiazole moiety. For instance:

  • Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown higher potency compared to standard antibiotics like ampicillin and streptomycin .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal properties. A study reported that certain thiadiazole compounds exhibited comparable efficacy to established antifungal agents against various fungal strains .

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro assays:

  • Inhibition of Tumor Growth : Compounds featuring the imidazo[2,1-b][1,3,4]thiadiazole structure have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed that these compounds significantly inhibited cell proliferation in a dose-dependent manner .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Specific studies have indicated that these compounds can modulate signaling pathways involved in tumor progression .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown promise in anti-inflammatory applications:

  • Cytokine Inhibition : Research suggests that thiadiazole derivatives can reduce the production of pro-inflammatory cytokines in vitro. This property makes them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Ibraheem et al. (2018)Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli with IC50 values indicating high potency .
Priya et al. (2005)Highlighted diverse pharmacological properties including anticancer and anti-inflammatory activities of imidazo[2,1-b][1,3,4]thiadiazole derivatives .
Recent Synthesis StudiesNew derivatives synthesized showed enhanced activity against various cancer cell lines with low cytotoxicity on normal cells .

Q & A

Q. Basic

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and imidazo-thiadiazole carbons (δ 120–150 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 349.1 (base peak) with isotopic patterns confirming bromine .
  • Elemental Analysis : Carbon and nitrogen percentages must align with theoretical values (±0.3%) .

Q. Advanced

  • Single-crystal X-ray diffraction : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 10.505 Å, b = 5.617 Å, c = 25.877 Å, and β = 91.566° confirms stereoelectronic effects of the 4-chlorophenyl group .
  • HPLC-PDA : Detects impurities <0.1% using a C18 column (acetonitrile/0.1% TFA mobile phase) .

How do structural modifications (e.g., halogen substitution) affect biological activity?

Q. Advanced

  • 4-Chlorophenyl vs. 4-Fluorobenzyl : The chloro group enhances lipophilicity (logP = 2.8 vs. 2.1 for fluoro), improving membrane permeability in antimicrobial assays (MIC = 12.5 µg/mL vs. 25 µg/mL for S. aureus) .
  • Bromine at C5 : Introduced via N-bromosuccinimide, bromination increases oxidative stability but reduces solubility, necessitating formulation adjustments for in vivo studies .

How can researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Dose-Response Discrepancies : For example, Compound 21 in showed anti-inflammatory activity at 50 mg/kg, but analogs with para-substitutions (e.g., -OCH3) required higher doses (100 mg/kg). This suggests steric hindrance from substituents affects target binding .
  • Assay Variability : Standardize protocols (e.g., carrageenan-induced edema vs. COX-2 inhibition) to isolate structure-activity relationships (SAR) .

What computational methods support SAR studies for this compound?

Q. Advanced

  • Docking Simulations : The imidazo-thiadiazole core binds EGFR kinase (PDB: 1M17) with a docking score of −9.2 kcal/mol, but chlorine at the 4-position induces torsional strain, reducing affinity by 30% .
  • DFT Calculations : HOMO-LUMO gaps (ΔE = 4.1 eV) correlate with redox stability in electrochemical assays .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced

  • Byproduct Formation : Under industrial reflux conditions (>100°C), dimerization via thiadiazole ring opening occurs, requiring low-temperature catalysis (e.g., Pd/C at 60°C) .
  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers, as racemization occurs during recrystallization .

How does the hydrobromide counterion influence physicochemical properties?

Q. Advanced

  • Solubility : The hydrobromide salt increases aqueous solubility (25 mg/mL vs. 8 mg/mL for free base) but reduces thermal stability (decomposition at 220°C vs. 245°C) .
  • Bioavailability : In rat models, the salt form showed 40% higher AUC0–24h due to enhanced dissolution in gastric fluid .

What strategies mitigate toxicity concerns in preclinical studies?

Q. Advanced

  • Metabolite Identification : LC-MS/MS detects hepatotoxic brominated metabolites; introduce electron-withdrawing groups (e.g., -CF3) to block CYP450-mediated oxidation .
  • Prodrug Design : Phosphorylate the amine group to reduce renal toxicity (IC50 in HEK293 cells: 120 µM vs. 45 µM for parent compound) .

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